DL-beta-Phenylalanine

Catalog No.
S564553
CAS No.
614-19-7
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-beta-Phenylalanine

CAS Number

614-19-7

Product Name

DL-beta-Phenylalanine

IUPAC Name

3-amino-3-phenylpropanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)

InChI Key

UJOYFRCOTPUKAK-UHFFFAOYSA-N

SMILES

Array

Synonyms

β-Amino-benzenepropanoic Acid N-Hydroxysuccinimide Ester; (±)-3-Amino-3-phenylpropanoic acid N-Hydroxysuccinimide Ester; (±)-3-Amino-3-phenylpropionic acid N-Hydroxysuccinimide Ester; (±)-β-Phenyl-β-alanine N-Hydroxysuccinimide Ester; 3-Amino-3-pheny

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N

The exact mass of the compound 3-Amino-3-phenylpropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132827. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. It belongs to the ontological category of beta-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis and Characterization:

-Amino-3-phenylpropanoic acid (3-APPA) is a non-proteinogenic beta-amino acid, meaning it has an amino group attached to the second carbon (beta position) instead of the usual alpha position found in proteinogenic amino acids. Due to its unique structure, 3-APPA has been the subject of research for the development of various synthetic methods. Studies have explored different approaches, including catalytic asymmetric synthesis, enzymatic synthesis, and multicomponent reactions. These studies contribute to the understanding of 3-APPA's reactivity and potential applications in various fields.

Biological Activity:

Research suggests that 3-APPA possesses various biological activities, making it a potential candidate for drug development. Studies have investigated its potential in areas such as:

  • Anticonvulsant activity: Some studies have shown that 3-APPA exhibits anticonvulsant properties, potentially offering a new avenue for treating epilepsy.
  • Neuroprotective activity: Research suggests that 3-APPA may have neuroprotective effects, potentially providing benefits in neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • Antimicrobial activity: Studies indicate that 3-APPA may possess antimicrobial activity against certain bacterial and fungal strains, suggesting its potential use as an antibacterial or antifungal agent.

3-Amino-3-phenylpropanoic acid is a beta-amino acid characterized by the presence of an amino group and a phenyl group at the third carbon of the propanoic acid chain. Its molecular formula is C9H11NO2C_9H_{11}NO_2, and it has a molecular weight of approximately 165.19 g/mol. This compound exists in two enantiomeric forms: (R)-3-amino-3-phenylpropanoic acid and (S)-3-amino-3-phenylpropanoic acid, which differ in their spatial arrangement around the chiral center at the third carbon. The compound is known for its unique properties and potential applications in various fields, particularly in pharmaceuticals and biochemistry .

Research suggests 3-APPA may interfere with the metabolism of certain essential amino acids, potentially impacting organisms []. The exact mechanism requires further investigation [].

Typical of amino acids, including:

  • Peptide Bond Formation: It can react with other amino acids through condensation reactions to form peptide bonds, which are fundamental for protein synthesis .
  • Decarboxylation: Under certain conditions, 3-amino-3-phenylpropanoic acid may undergo decarboxylation, leading to the formation of phenethylamine derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various synthetic applications .

Research indicates that 3-amino-3-phenylpropanoic acid exhibits significant biological activity. It has been studied for its potential role as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to the MAPK/ERK signaling pathway. This pathway is crucial for cell growth and differentiation, suggesting that this compound could have implications in cancer research and treatment . Additionally, it may exhibit neuroprotective effects due to its structural similarity to neurotransmitters.

Several methods have been developed for synthesizing 3-amino-3-phenylpropanoic acid:

  • One-Pot Synthesis: A method involves reacting benzaldehyde with malonic acid and ammonium acetate in a solvent, followed by esterification. This approach is efficient as it minimizes intermediate separation and maximizes yield .
  • Conventional Methods: Traditional synthesis often includes the reaction of malonic acid derivatives with phenylalanine or its derivatives under acidic or basic conditions.
  • Biocatalytic Methods: Enzymatic synthesis using specific amino acid racemases can yield both enantiomers of 3-amino-3-phenylpropanoic acid selectively .

3-Amino-3-phenylpropanoic acid finds applications in various domains:

  • Pharmaceuticals: It serves as a building block for the synthesis of bioactive compounds and pharmaceuticals due to its ability to mimic natural amino acids.
  • Neuroscience Research: Its structural properties make it a candidate for studying neurotransmitter functions and potential therapeutic agents for neurological disorders.
  • Biotechnology: It is utilized in peptide synthesis for producing peptides with specific biological activities .

Interaction studies involving 3-amino-3-phenylpropanoic acid have focused on its binding affinity to various receptors and enzymes. These studies help elucidate its role in biochemical pathways and its potential therapeutic uses. For instance, research has shown that it can modulate the activity of certain kinases involved in cell signaling, indicating its importance in cellular regulation .

Several compounds share structural similarities with 3-amino-3-phenylpropanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
3-Amino-2-methylpropanoic acidMethyl group at the second carbonEnhanced hydrophobicity compared to 3-amino-3-phenyl
4-Amino-4-methylprolineMethyl group at the fourth carbonInvolved in collagen synthesis
2-Amino-2-(4-fluorophenyl)acetic acidFluorine substitution on phenyl groupIncreased potency as an enzyme inhibitor
(R)-PhenylalanineAmino group at the second carbonEssential amino acid involved in protein synthesis

The uniqueness of 3-amino-3-phenylpropanoic acid lies in its beta-amino structure, which provides distinct reactivity and biological activity compared to other amino acids. Its ability to form stable conformations makes it particularly valuable in drug design and development.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

165.078978594 Da

Monoisotopic Mass

165.078978594 Da

Heavy Atom Count

12

UNII

M8YVW47H6H

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 1 notifications to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1664-54-6
3646-50-2
614-19-7

Wikipedia

3-amino-3-phenylpropanoic acid

Dates

Last modified: 08-15-2023

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